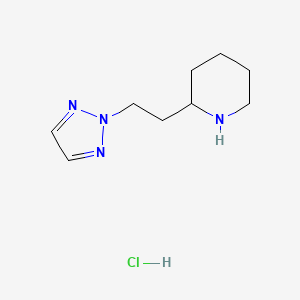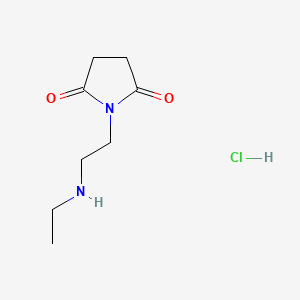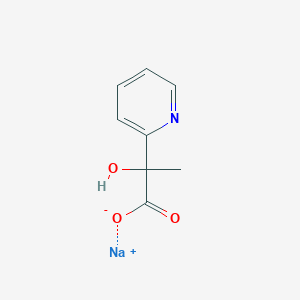
Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate
Übersicht
Beschreibung
Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate is a chemical compound with the molecular formula C8H8NNaO3 . It is also known as sodium pyruvate or pyruvic acid sodium salt. The compound has a molecular weight of 189.14 g/mol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate is1S/C8H9NO3.Na/c1-8(12,7(10)11)6-4-2-3-5-9-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate is a powder that is stored at room temperature . The compound has a molecular weight of 189.14 g/mol . Its molecular formula is C8H8NNaO3 .Wissenschaftliche Forschungsanwendungen
Near Infra-Red Imaging Probes
The synthesis and structural analysis of trivalent lanthanide complexes incorporating 1-methyl-3-hydroxy-pyridin-2-one (a close relative to sodium 2-hydroxy-2-(pyridin-2-yl)propanoate) have demonstrated their potential as Near Infra-Red (NIR) imaging probes. These complexes exhibit strong emission bands in the NIR region, retaining luminescence in aqueous solutions, which is essential for biological imaging applications. Their high stability in aqueous solutions indicates their suitability for development as NIR imaging probes, offering a non-invasive method for biological and medical imaging (Moore et al., 2010).
Environmental Remediation
In the context of environmental science, sodium 2-hydroxy-2-(pyridin-2-yl)propanoate and its derivatives could be implied in studies like the hydrodechlorination of dioxins over Pd/γ-Al2O3 catalysts. Sodium hydroxide, a related compound, has been shown to play a crucial role in maintaining the active phase of catalysts and preventing the leaching of active sites, which is critical for the detoxification of hazardous substances in the environment. This suggests that sodium-based compounds could have applications in enhancing the efficiency and stability of catalytic processes for environmental remediation (Cobo et al., 2008).
Advanced Materials and Sensors
The study of pyridine derivatives, such as sodium 2-hydroxy-2-(pyridin-2-yl)propanoate, could contribute to the development of advanced materials and sensors. For example, the synthesis of water-soluble polyfluorenes containing carboxylated groups demonstrates high recognition capabilities toward Cu(+) and Cu(2+) ions in aqueous solutions. Such materials are promising for the detection of metal ions, crucial for environmental protection and monitoring. The specificity and sensitivity of these materials toward certain metal ions highlight the potential of pyridine derivatives in creating functional materials for chemical sensors and environmental monitoring applications (Wu et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
sodium;2-hydroxy-2-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-8(12,7(10)11)6-4-2-3-5-9-6;/h2-5,12H,1H3,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMGDCXQZIWZGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-hydroxy-2-(pyridin-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



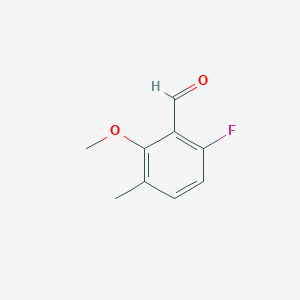
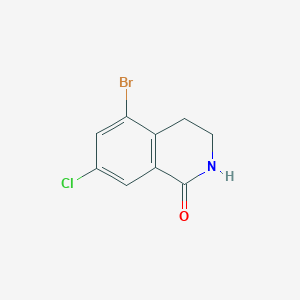
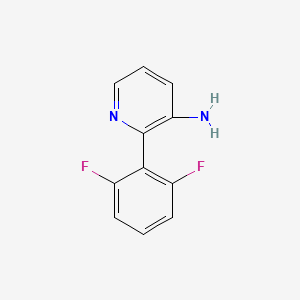
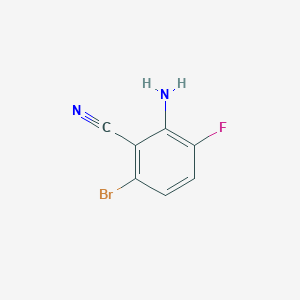
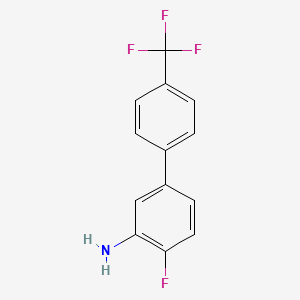
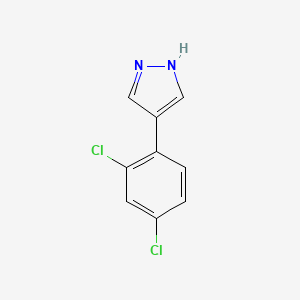
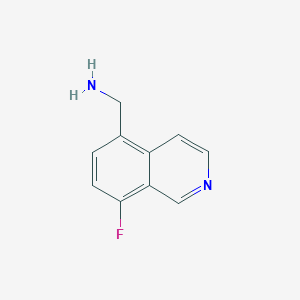
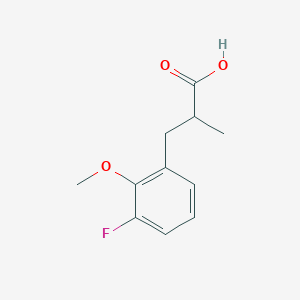
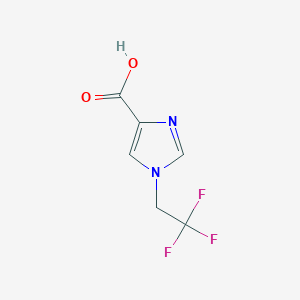
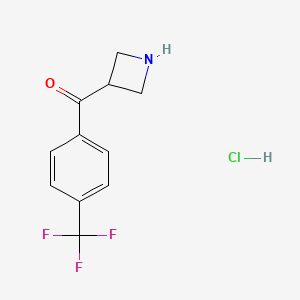
![3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1449273.png)
![6-chloro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1449274.png)
